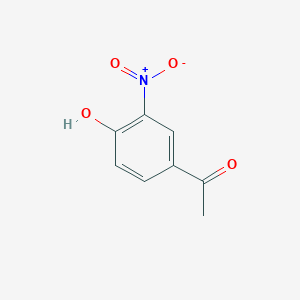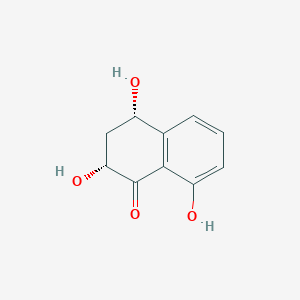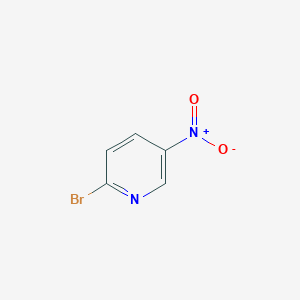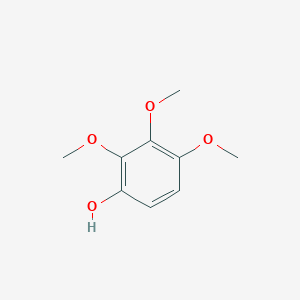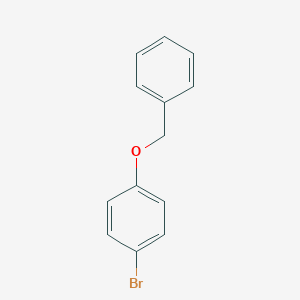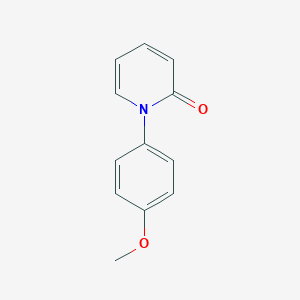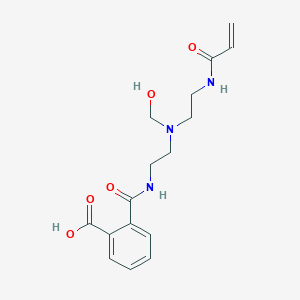
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside
Vue d'ensemble
Description
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside is a highly potent compound extensively employed in the biomedical sector . It has intricate characteristics conducive to combating a plethora of ailments such as cancer and bacterial infections .
Synthesis Analysis
The synthesis of this compound involves acetalation of o-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex, which affords the 4,6-O-(p-methoxybenzylidene) derivative . A new procedure combining chemical and biocatalytic steps was developed to prepare this compound . The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .Molecular Structure Analysis
The molecular formula of this compound is C22H24N2O9 . The average mass is 460.434 Da and the monoisotopic mass is 460.148193 Da .Chemical Reactions Analysis
This compound is used as a substrate to detect and characterize α-N-acetylgalactosaminidase . The substrates with an equatorial 4-OH group were hydrolyzed to a lesser extent .Physical And Chemical Properties Analysis
The density of this compound is 1.4±0.1 g/cm3 . It has a boiling point of 753.4±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.7 mmHg at 25°C . The enthalpy of vaporization is 115.2±3.0 kJ/mol . The flash point is 409.4±32.9 °C . The index of refraction is 1.623 . The molar refractivity is 113.6±0.4 cm3 . It has 11 H bond acceptors and 2 H bond donors . It has 6 freely rotating bonds . The polar surface area is 141 Å2 . The polarizability is 45.0±0.5 10-24 cm3 . The surface tension is 64.8±5.0 dyne/cm . The molar volume is 322.2±5.0 cm3 .Applications De Recherche Scientifique
Enzyme Substrate for Diagnostic Tools
This compound serves as a chromogenic substrate used to detect and characterize enzymes like α-N-acetylgalactosaminidase . It’s particularly useful in clinical microbiology as an effective diagnostic tool .
Chemo-Enzymatic Synthesis
The compound is synthesized through a chemo-enzymatic process that combines chemical synthesis with enzymatic hydrolysis. This method involves the selective removal of the β-anomer using specific enzymatic hydrolysis, which is facilitated by fungal β-N-acetylhexosaminidase from Penicillium oxalicum .
Biocatalysis
In biocatalysis, the compound is used to study the kinetics and stability of enzymes. For instance, the immobilization of β-N-acetylhexosaminidase in polyvinyl alcohol hydrogel capsules has shown to retain 97% of the initial activity after multiple uses, indicating its potential for industrial applications .
Glycoside Anomer Separation
The compound is involved in the separation of anomers, which is a crucial step in the preparation of specific glycoside derivatives. This separation is essential for the production of pure compounds for further research and development .
Chromogenic Enzyme Substrates
As a chromogenic enzyme substrate, it’s used in the preparation of substrates with color-changing properties. These are often employed in assays to test for hydrolytic enzyme activities, providing a visual indication of enzyme presence .
Research in Glycoscience
The compound’s structure and reactivity make it a valuable tool in glycoscience research, where it’s used to understand the complex biological processes involving carbohydrates and to develop new therapeutic agents .
Propriétés
IUPAC Name |
N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9/c1-12(25)23-18-19(26)20-17(11-30-21(33-20)13-3-7-15(29-2)8-4-13)32-22(18)31-16-9-5-14(6-10-16)24(27)28/h3-10,17-22,26H,11H2,1-2H3,(H,23,25)/t17-,18-,19-,20+,21?,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEPAZQRIWDZCE-JPMMBXSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556783 | |
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside | |
CAS RN |
59868-86-9 | |
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



